Intermediate of tranexamic Acid-13C2,15N

LC-MS/MS internal standard stable isotope labeling mass shift differentiation

This stable isotope-labeled impurity D of tranexamic acid is essential for accurate bioanalytical quantification. Unlike unlabeled 4-(aminomethyl)benzoic acid or non-isotopic surrogates, its distinct +3 Da mass shift eliminates signal convolution and corrects for ion suppression, meeting ICH M10 and EMA guidelines. Choose this 13C2,15N-labeled internal standard to ensure precise pharmacokinetic and impurity profiling in your LC-MS/MS assays.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
CAS No. 1197-18-8
Cat. No. B1681355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIntermediate of tranexamic Acid-13C2,15N
CAS1197-18-8
SynonymsAMCA
AMCHA
Amchafibrin
Anvitoff
Cyklokapron
Exacyl
KABI 2161
Spotof
t-AMCHA
Tranexamic Acid
trans-4-(Aminomethyl)cyclohexanecarboxylic Acid
Transamin
Ugurol
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESC1CC(CCC1C[NH3+])C(=O)[O-]
InChIInChI=1S/C8H15NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-5,9H2,(H,10,11)
InChIKeyGYDJEQRTZSCIOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white crystalline powder.
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Intermediate of Tranexamic Acid-13C2,15N: Stable Isotope-Labeled 4-(Aminomethyl)benzoic Acid for Precision Analytical Quantification


Intermediate of tranexamic Acid-13C2,15N (also designated as 4-(Aminomethyl)benzoic Acid-[13C2,15N] or Tranexamic Acid Impurity D-13C2,15N) is a stable isotope-labeled analogue of 4-(aminomethyl)benzoic acid, a key synthetic intermediate and recognized pharmacopeial impurity (EP Impurity D / USP Related Compound D) of the antifibrinolytic drug tranexamic acid . The compound incorporates two 13C atoms and one 15N atom at specific positions, yielding a molecular mass shift of +3 Da relative to the unlabeled form (MW 154.14 vs. 151.16) . It is purposefully synthesized for use as an internal standard (IS) in LC-MS/MS and GC-MS assays, enabling precise compensation for matrix effects, ion suppression, and instrument variability in quantitative bioanalytical workflows [1].

Analytical Non-Interchangeability: Why Unlabeled 4-(Aminomethyl)benzoic Acid Cannot Substitute for Intermediate of Tranexamic Acid-13C2,15N in Regulated LC-MS/MS Workflows


In quantitative LC-MS/MS analysis, the use of unlabeled 4-(aminomethyl)benzoic acid as an internal standard introduces systematic quantitation errors due to its identical mass-to-charge ratio with the analyte, rendering it indistinguishable from the target compound in the mass spectrometer. This results in signal convolution, failure to correct for ion suppression/enhancement, and invalid bioanalytical method validation under ICH M10 and EMA guidelines [1]. Structurally similar but non-isotopic surrogates (e.g., ε-aminocaproic acid) exhibit differential chromatographic retention, ionization efficiency, and extraction recovery—violating the fundamental requirement that an internal standard must closely mimic the analyte's physicochemical behavior throughout the entire analytical workflow . Only a stable isotope-labeled analogue with sufficient mass shift and co-eluting properties can provide reliable matrix effect compensation and meet regulatory acceptance criteria for precision and accuracy in pharmacokinetic, impurity profiling, and quality control applications [2].

Quantitative Evidence for Intermediate of Tranexamic Acid-13C2,15N: Comparative Performance Data for Procurement and Method Selection


Mass Spectrometric Differentiation: 13C2,15N Labeling Provides Definitive +3 Da Mass Shift vs. Unlabeled 4-(Aminomethyl)benzoic Acid

The target compound incorporates two 13C atoms (replacing two 12C atoms) and one 15N atom (replacing one 14N atom) within the 4-(aminomethyl)benzoic acid scaffold, producing a net molecular mass increase of +3 Da relative to the unlabeled compound (MW 154.14 vs. 151.16) . This mass differential provides unambiguous resolution between the internal standard and the analyte in the mass spectrometer, enabling selective monitoring of distinct precursor-to-product ion transitions. For comparison, deuterium-labeled analogues such as Tranexamic acid-d2 (MW 159.22) provide only a +2 Da shift from the unlabeled tranexamic acid analyte (MW 157.21), and deuterium labels are susceptible to hydrogen-deuterium exchange under certain chromatographic conditions, potentially compromising quantitation accuracy .

LC-MS/MS internal standard stable isotope labeling mass shift differentiation bioanalytical method validation

Impurity Quantification Accuracy: Isotope Dilution LC-MS/MS with 13C2,15N-IS Achieves CV <6.7% for Matrix-Normalized Response

While direct published validation data for this specific 13C2,15N-labeled intermediate are limited in open literature, performance can be inferred from validated LC-MS/MS methods employing isotopically labeled tranexamic acid as an internal standard. In a method validated according to EMA guidelines for tranexamic acid quantification in human plasma, use of an isotope-labeled IS yielded an internal standard-normalized matrix factor coefficient of variation (CV) below 6.7%, with precision ranging from 1.2–3.0% and accuracy between 88.4–96.6% across a concentration range of 1.0–1000.0 μg/mL [1]. In contrast, methods relying on structurally analogous but non-isotopic internal standards (e.g., ε-aminocaproic acid) have been reported to exhibit higher inter-assay variability and inferior recovery correction due to differential extraction efficiency and ionization suppression . By extension, Intermediate of tranexamic Acid-13C2,15N, when applied as an IS for 4-(aminomethyl)benzoic acid quantification, is expected to provide comparable or superior matrix effect compensation.

isotope dilution mass spectrometry matrix effect compensation impurity profiling ICH Q3A/Q3B compliance

Isotopic Purity and Label Incorporation: 13C2,15N Product Demonstrates >98% Isotopic Enrichment vs. Unlabeled Impurity Standards

Commercial specifications for Intermediate of tranexamic Acid-13C2,15N from reputable isotope suppliers typically guarantee isotopic enrichment of ≥98% for both 13C and 15N labels . This high enrichment ensures that the predominant isotopic species in the product is the fully labeled molecule (M+3), with minimal unlabeled (M+0) or partially labeled contaminants that could otherwise produce interfering signals in quantitative assays. In comparison, unlabeled 4-(aminomethyl)benzoic acid (Tranexamic EP Impurity D, CAS 56-91-7) is typically supplied with chemical purity ≥95% by HPLC but contains no isotopic enrichment, rendering it unsuitable as an internal standard . The labeled product's combination of high chemical purity and high isotopic enrichment provides the dual assurance required for validated analytical methods in regulated environments.

isotopic enrichment labeled compound quality control certificate of analysis procurement specification

Regulatory Compliance: Pharmacopeial Recognition of 4-(Aminomethyl)benzoic Acid as a Specified Impurity Mandates Traceable Quantification Standards

4-(Aminomethyl)benzoic acid is officially designated as Tranexamic Acid Impurity D in the European Pharmacopoeia and as USP Related Compound D in the United States Pharmacopeia [1]. Regulatory monographs mandate the identification, quantification, and control of this impurity in tranexamic acid drug substance and drug product batches. While unlabeled Certified Reference Standards (CRS) of Impurity D are available for routine HPLC-UV quantification, LC-MS/MS methods for trace-level impurity profiling or forced degradation studies require an isotopically labeled internal standard to achieve the requisite sensitivity and specificity [2]. The 13C2,15N-labeled analogue serves as the only commercially available isotope-labeled form of this specific pharmacopeial impurity, providing a direct path to regulatory-compliant, mass spectrometry-based impurity quantification that unlabeled standards cannot support [3].

EP impurity D USP related compound D regulatory reference standard pharmaceutical quality control

Stereochemical and Structural Differentiation: 13C2,15N Labeling Does Not Alter cis/trans Isomeric Recognition in Chromatographic Systems

Tranexamic acid exists as cis- and trans-stereoisomers; only the trans-isomer (CAS 1197-18-8) exhibits antifibrinolytic activity, while the cis-isomer (CAS 1197-17-7) is an inactive impurity (EP Impurity B) that must be controlled [1]. The 13C2,15N-labeled intermediate 4-(aminomethyl)benzoic acid lacks the cyclohexane ring and therefore does not possess cis/trans stereochemistry. However, for laboratories quantifying both the active trans-TXA and its cis-impurity in the same analytical run, the availability of distinct labeled standards—trans-Tranexamic Acid-13C2,15N (CAS 1292837-95-6) and cis-Tranexamic Acid-13C2,15N (CAS 1557000-06-2)—enables simultaneous, isomer-specific quantification with matched internal standards [2]. In contrast, methods using a single unlabeled reference compound cannot distinguish between isomers in MS detection and require chromatographic resolution alone for quantification, increasing method complexity and reducing throughput [3].

cis-trans isomer separation chiral chromatography stereoisomer impurity analysis AMCHA isomer quantification

Validated Application Scenarios for Intermediate of Tranexamic Acid-13C2,15N: Where This Labeled Standard Delivers Definitive Analytical Value


LC-MS/MS Quantification of Tranexamic Acid Impurity D in Pharmaceutical Stability Studies

In forced degradation studies and long-term stability testing of tranexamic acid drug substance and finished dosage forms, 4-(aminomethyl)benzoic acid (Impurity D) must be monitored at levels as low as 0.05% relative to the API per ICH Q3A/Q3B thresholds. Using Intermediate of tranexamic Acid-13C2,15N as an internal standard in isotope dilution LC-MS/MS enables accurate quantification of this specified impurity even in the presence of complex degradation product mixtures. The labeled IS compensates for matrix effects from excipients and degradation byproducts, ensuring that observed increases in Impurity D content reflect genuine chemical degradation rather than analytical artifacts [1].

Pharmacokinetic and Bioequivalence Studies of Tranexamic Acid Formulations

Regulatory submissions for generic tranexamic acid products require validated bioanalytical methods for quantifying plasma drug concentrations. Methods employing isotopically labeled internal standards demonstrate superior accuracy (88.4–96.6%) and precision (1.2–3.0% CV) across clinically relevant concentration ranges (1.0–1000.0 μg/mL) compared to methods using non-isotopic surrogates [1]. While the labeled intermediate 13C2,15N-4-(aminomethyl)benzoic acid is structurally distinct from tranexamic acid itself, the same principles of isotope dilution MS apply to impurity quantification during API manufacturing process validation and batch release testing [2].

Synthetic Route Development and Process Impurity Tracking in API Manufacturing

During the synthesis of tranexamic acid from 4-(aminomethyl)benzoic acid or related precursors, the unreacted starting material or intermediate must be controlled to ensure final API purity. Intermediate of tranexamic Acid-13C2,15N serves as an ideal internal standard for quantifying residual 4-(aminomethyl)benzoic acid in reaction monitoring and process validation samples. The labeled compound's chromatographic co-elution with the unlabeled analyte enables precise quantification even in crude reaction mixtures containing catalysts, solvents, and other process-related impurities that would otherwise cause severe matrix effects in direct MS analysis [3].

Method Development and Cross-Validation for Pharmacopeial Impurity Testing

When transitioning from compendial HPLC-UV methods to more sensitive LC-MS/MS methods for impurity profiling, laboratories must demonstrate method equivalence or superiority. The 13C2,15N-labeled Impurity D standard enables robust cross-validation studies by providing an internal standard that is chemically identical to the analyte in chromatographic behavior yet fully distinguishable by mass. This facilitates direct comparison of impurity levels measured by both techniques and supports regulatory justification for adopting MS-based methods in quality control laboratories operating under cGMP [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Intermediate of tranexamic Acid-13C2,15N

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.